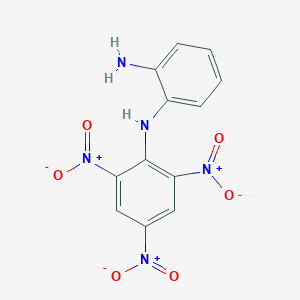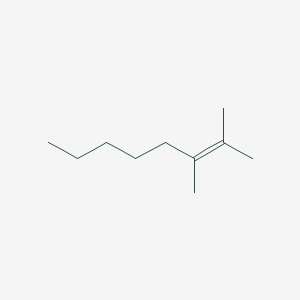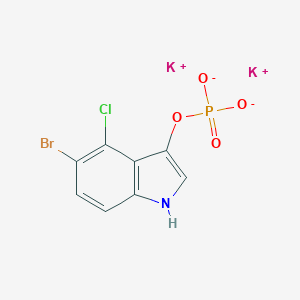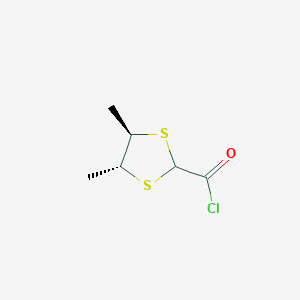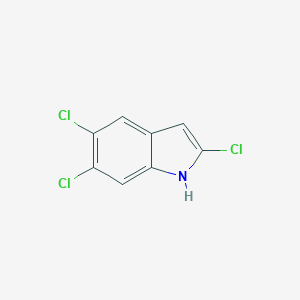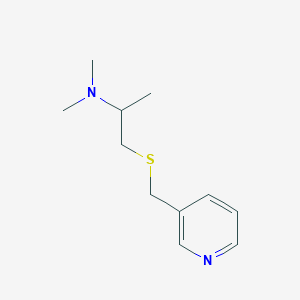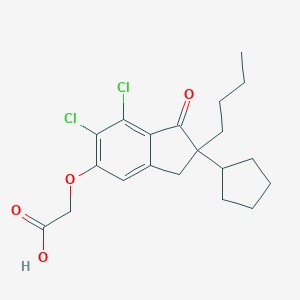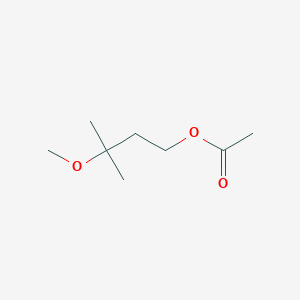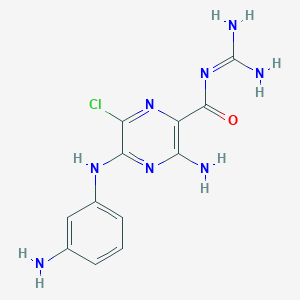
5,7,22-Cholestatrien-3beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,22-Cholestatrien-3beta-ol is a steroid molecule that is found in human and animal tissues. It is an important molecule that has been widely studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Structural Analysis
Enzymatic Conversion to Delta 5,22-Cholestadien-3 beta-ol : A rat liver enzyme system has been studied for its ability to convert 5,7,22-cholestatrien-3 beta-ol to delta 5,22-cholestadien-3 beta-ol. This system demonstrates the presence of specific reductases and provides a method for producing delta 5,22-cholestadien-3 beta-ol in quantity (Koroly & Dempsey, 1981).
Structural Characterization in Pig Tissues : 5,7,22-cholestatrien-3 beta-ol was identified and isolated from pig tissues, providing evidence of its role as a possible intermediate in cholesterol biosynthesis. Its structure was confirmed through various spectral analyses (Scallen et al., 1969).
Metabolic and Functional Insights
Role in Pathogenic Fungi : The pathogenic fungus Phytophthora cactorum metabolizes 5,7,22-cholestatrien-3 beta-ol differently than other sterols, suggesting a unique mechanism of sterol recognition and metabolism in this organism (Nes & Stafford, 1983).
Use as a Fluorescent Cholesterol Analogue : 5,7,22-cholestatrien-3 beta-ol has been utilized as a fluorescent cholesterol analogue in various biological systems. Its stability and spectral properties make it a valuable tool for studying sterol-protein interactions and sterol behavior in membranes (Fischer et al., 1984).
Biochemical and Cellular Studies
Involvement in Cholesterol Biosynthesis : The enzyme mechanism for introducing the C-5 double bond in cholesterol biosynthesis was studied, demonstrating the conversion of certain sterols, potentially including 5,7,22-cholestatrien-3 beta-ol, in this process (Reddy et al., 1976).
Relationship with Atherosclerosis in Diabetes : The presence of 5,7,22-cholestatrien-3 beta-ol in erythrocyte membranes was linked to carotid atherosclerosis in type 2 diabetic patients, indicating its potential as a marker for oxidative stress and macroangiopathy (Miwa et al., 2003).
Chemical Synthesis and Analysis : The chemical synthesis and conversion of 5,7,22-cholestatrien-3 beta-ol derivatives have been explored, offering insights into its structural properties and potential applications in medicinal chemistry (Sun et al., 2009).
Eigenschaften
CAS-Nummer |
19633-95-5 |
|---|---|
Produktname |
5,7,22-Cholestatrien-3beta-ol |
Molekularformel |
C27H42O |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(E,2R)-6-methylhept-3-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6,8-10,18-19,21,23-25,28H,7,11-17H2,1-5H3/b8-6+/t19-,21+,23-,24+,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
RQOCXCFLRBRBCS-LNOGQBHPSA-N |
Isomerische SMILES |
C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(C)CC=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Kanonische SMILES |
CC(C)CC=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Synonyme |
5,7,22-cholestatrien-3beta-ol 5,7,22-cholestatrien-3beta-ol, (22E)-isomer delta 5,7,22-cholestatrien-3beta-ol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



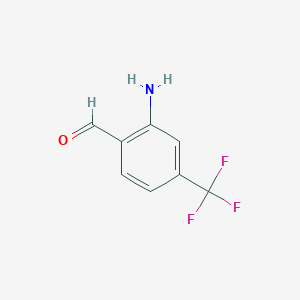
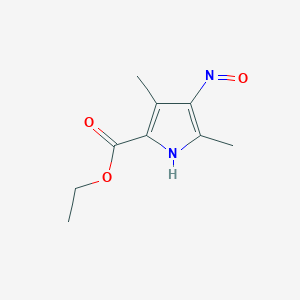
![2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)](/img/structure/B12873.png)
